molecular formula C20H24N2O3S B6456111 2-(3,5-dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549031-37-8

2-(3,5-dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Katalognummer: B6456111
CAS-Nummer: 2549031-37-8
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: BBCYZBDBEXSENB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a six-membered heterocyclic core containing two nitrogen atoms and one sulfur atom (1λ⁶ denotes the hypervalent sulfur). The compound features a 3,5-dimethylphenyl group at position 2 and a pentyl chain at position 4. The trione moiety (three ketone groups at positions 1, 1, and 3) contributes to its polarity, while the pentyl chain enhances lipophilicity.

Eigenschaften

IUPAC Name

2-(3,5-dimethylphenyl)-1,1-dioxo-4-pentyl-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-5-8-11-21-18-9-6-7-10-19(18)26(24,25)22(20(21)23)17-13-15(2)12-16(3)14-17/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYZBDBEXSENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related benzothiazine/benzothiadiazine derivatives and a triazinone analog, focusing on molecular features, substituent effects, and inferred properties.

Structural and Physicochemical Comparisons

A comparative overview of key structural attributes is provided in Table 1.

Table 1: Structural Comparison of Benzothiadiazine/Benzothiazine Derivatives

Compound Name Core Structure Substituents Molecular Formula* Molecular Weight* Notable Features
Target Compound Benzothiadiazine-trione 2-(3,5-dimethylphenyl), 4-pentyl C₂₀H₂₃N₂O₃S 379.48 g/mol Trione group (high polarity); pentyl chain (lipophilic)
[] 4-(3,5-Dimethoxyphenyl)-6-fluoro... Benzothiazine-dione 3,5-dimethoxyphenyl, 2,4-dimethylbenzoyl, 6-fluoro C₂₆H₂₄FNO₆S 497.54 g/mol Fluorine (enhances metabolic stability); dimethoxy groups (electron-donating)
[] 2-(3,4-Dimethoxybenzoyl)-4-(3,5-dimethylphenyl)... Benzothiazine-dione 3,4-dimethoxybenzoyl, 3,5-dimethylphenyl C₂₆H₂₃NO₆S 477.53 g/mol Dimethoxybenzoyl (polarity); dimethylphenyl (steric hindrance)
[] Triazinone derivative Triazinone 4-((4-methylpiperazin-1-yl)methyl)phenyl C₁₆H₂₂N₆O 314.39 g/mol Piperazine-methyl (basic, enhances solubility); triazinone core (planar structure)

*Molecular formulas and weights are estimated based on structural analysis where direct data were unavailable.

Substituent Effects and Functional Group Analysis
  • The pentyl chain increases lipophilicity (predicted logP ~3.5), favoring membrane permeability but possibly reducing aqueous solubility. The trione moiety enhances polarity, which may improve binding to polar enzyme active sites.
  • Compound :

    • 6-Fluoro substitution likely improves metabolic stability and electron-withdrawing effects, altering electronic distribution in the aromatic ring .
    • 3,5-Dimethoxyphenyl and 2,4-dimethylbenzoyl groups contribute to bulkiness and moderate polarity, balancing solubility and target affinity.
  • Shared 3,5-dimethylphenyl group with the target compound suggests similar metabolic resistance to oxidation.
  • Triazinone: The piperazine-methyl group imparts basicity (pKa ~8.5), enhancing solubility in acidic environments . The triazinone core offers a planar structure, facilitating π-π stacking interactions in enzyme binding pockets.
Inferred Pharmacological Implications
  • Target vs. However, the pentyl chain’s lipophilicity could limit bioavailability relative to the more polar and compounds.
  • Fluorine Impact : The compound’s fluorine atom may grant superior metabolic stability over the target compound, a critical factor in drug design .
  • Triazinone vs. Benzothiadiazine: The triazinone’s piperazine group () suggests divergent pharmacokinetics, such as increased solubility and central nervous system penetration, depending on application .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.